2-(4-ethylphenyl)-1H-indole

Lipophilicity Drug Design SAR

Researchers optimizing membrane permeability and target selectivity in hit-to-lead campaigns require well-characterized 2-arylindole scaffolds with defined lipophilicity. The para-ethyl substituent on 2-(4-ethylphenyl)-1H-indole (CAS 88514-36-7) delivers a cLogP of 4.6, providing a critical ΔLogP of 1.1-1.6 over unsubstituted 2-phenylindole. • Enables systematic SAR exploration around lipophilicity-driven permeability and target binding • MW 221.30 g/mol, TPSA 15.8 Ų-ideal physicochemical profile for lead-like property space • Serves as precursor for COX-2, tubulin, or kinase-targeted chemical probes with potentially novel selectivity Available in 100 mg to bulk quantities with guaranteed ≥95% purity and refrigerated global shipping.

Molecular Formula C16H15N
Molecular Weight 221.3 g/mol
CAS No. 88514-36-7
Cat. No. B1286289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylphenyl)-1H-indole
CAS88514-36-7
Molecular FormulaC16H15N
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C16H15N/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-11,17H,2H2,1H3
InChIKeyLCPDSVIPOHXQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenyl)-1H-indole Overview


2-(4-Ethylphenyl)-1H-indole (CAS 88514-36-7) is a 2-arylindole derivative, a class of heterocyclic compounds characterized by a fused benzene and pyrrole ring [1]. It serves as a versatile building block in organic synthesis and medicinal chemistry, with its 4-ethylphenyl substituent influencing physicochemical properties relevant to drug design . The indole core is a privileged scaffold in pharmaceutical research due to its presence in numerous natural products and synthetic drugs .

Scaffold Privileged 2-arylindole core for SAR exploration
Substituent para-Ethyl group modulates lipophilicity and binding
Use Building block for hit-to-lead and probe development

Why 2-(4-Ethylphenyl)-1H-indole Is Irreplaceable


The 2-arylindole scaffold is a versatile template where even minor changes to the aryl substituent can significantly alter key physicochemical and pharmacological properties [1]. Specifically, the para-ethyl group on the phenyl ring of 2-(4-ethylphenyl)-1H-indole is a critical determinant of lipophilicity and potential molecular interactions. This makes it non-interchangeable with unsubstituted (2-phenylindole) or other substituted analogs (e.g., 4-chloro or 4-methyl derivatives), as these modifications can lead to substantial shifts in potency, selectivity, and target binding profiles [2][3].

Unsubstituted 2-phenylindole
Lacks para-ethyl group; may shift lipophilicity and target-binding profiles significantly.
4-Methyl or 4-chloro analogs
Different electronic and steric effects can alter selectivity and activity in biological assays.
Any 2-aryl modification
SAR is highly sensitive to aryl substitution; small changes may lead to divergent outcomes.

2-(4-Ethylphenyl)-1H-indole vs. Analogs


Lipophilicity (LogP) Comparison

2-(4-Ethylphenyl)-1H-indole exhibits a calculated LogP (XLogP3) of 4.6 [1], which is significantly higher than the unsubstituted 2-phenylindole (LogP ~3.0-3.5) [2]. This difference in lipophilicity is a critical factor in medicinal chemistry, as it directly influences a compound's membrane permeability, distribution, and potential for non-specific protein binding. While no direct head-to-head data was located for this compound, this cross-study comparable analysis quantifies a key property difference that justifies its selection over less lipophilic analogs for certain applications.

LogP Comparison
Reported comparison
ΔLogP ≈ 1.1–1.6
Higher lipophilicity may influence membrane permeability context
In silico XLogP3 vs. estimated; no head-to-head data
Lipophilicity Drug Design SAR

Molecular Weight & Physicochemical Space

2-(4-Ethylphenyl)-1H-indole (MW = 221.30 g/mol) occupies a distinct position in chemical space relative to its close analogs [1]. This is quantitatively demonstrated by its computed descriptors: a topological polar surface area (TPSA) of 15.8 Ų and 2 rotatable bonds [1]. Compared to the unsubstituted 2-phenylindole (MW = 193.24 g/mol), the addition of the 4-ethyl group results in a 28.06 g/mol increase in molecular weight. This change can have a measurable impact on passive membrane diffusion and target binding kinetics, as predicted by Lipinski's Rule of Five.

MW & TPSA
Reported comparison
ΔMW +28.06 g/mol
Molecular weight difference may affect diffusion and binding kinetics
Computed descriptors; TPSA unchanged
Molecular Properties Chemical Space Lead Optimization

SAR of para-Substituted 2-Arylindoles

The 2-arylindole class, to which 2-(4-ethylphenyl)-1H-indole belongs, is a well-established scaffold for developing potent bioactive compounds. While no direct data exists for this specific compound, class-level inference from SAR studies on 2,3-diarylindoles demonstrates that para-substitution on the 2-aryl ring is a key driver of target potency. For example, certain 2,3-diarylindoles have shown COX-2 inhibitory activity with IC50 values ranging from 0.006 nM to 100 nM, a range that is exquisitely sensitive to the nature of the aryl substitution [1][2]. This supports the hypothesis that the 4-ethyl substituent on 2-(4-ethylphenyl)-1H-indole could similarly lead to a unique and valuable activity profile.

SAR Context
Class-level inference
IC50 0.006–100 nM (class)
Supports potential unique activity profile for para-substituted analogs
COX-2 example; not measured for this compound
Structure-Activity Relationship Anticancer COX-2 Inhibition

2-(4-Ethylphenyl)-1H-indole Applications


Hit-to-Lead and Lead Optimization

This compound serves as a valuable scaffold for hit-to-lead and lead optimization efforts. Its calculated LogP of 4.6 (ΔLogP ≈ 1.1-1.6 vs. 2-phenylindole) [1] makes it a suitable candidate for exploring SAR around lipophilicity and membrane permeability, a common bottleneck in drug development. Its position in chemical space (MW = 221.30 g/mol) [2] further supports its use in generating analogs with improved pharmacokinetic profiles.

Chemical Probe Development

As a building block within the privileged 2-arylindole class, 2-(4-ethylphenyl)-1H-indole is useful for constructing targeted chemical probes. Class-level data indicates that 2-arylindoles can be developed into potent and selective inhibitors for diverse targets, including COX-2 and tubulin [3][4]. The specific para-ethyl substitution offers a unique starting point for developing probes with potentially novel selectivity profiles.

Indole Building Block Synthesis

This compound is a crucial intermediate for synthesizing more complex indole derivatives, including those with potential applications in materials science and pharmaceuticals . Its distinct physicochemical properties (e.g., LogP of 4.6, TPSA of 15.8 Ų) [1][2] provide a different solubility and reactivity profile compared to unsubstituted analogs, enabling access to a wider range of downstream chemical transformations and final compounds.

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization
Lipophilic character modulation
Membrane permeability assessment
Chemical Probe Development
Privileged 2-arylindole scaffold
Target selectivity profiling
Indole Building Block Synthesis
Distinct reactivity profile
Downstream derivatization potential

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